

# 4-Fmoc-3-morpholinecarboxylic Acid: A Technical Overview of its Spectroscopic Characterization

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## Compound of Interest

**Compound Name:** 4-Fmoc-3-morpholinecarboxylic acid

**Cat. No.:** B1335271

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For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data for key synthetic building blocks is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **4-Fmoc-3-morpholinecarboxylic acid**, a valuable component in peptidomimetic and medicinal chemistry.

This document outlines the available spectroscopic data for **4-Fmoc-3-morpholinecarboxylic acid**, presents it in a clear, tabular format, and details the general experimental protocols for acquiring such data. The logical workflow for the characterization of this compound is also visualized.

## Spectroscopic Data

The characterization of **4-Fmoc-3-morpholinecarboxylic acid** relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular formula for this compound is  $C_{20}H_{19}NO_5$ , with a molecular weight of 353.37 g/mol .  
[1][2]

## Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **4-Fmoc-3-morpholinecarboxylic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are crucial. Due to the presence of the Fmoc protecting group, which can exist as different rotamers, the NMR spectra, particularly at room temperature, may show a mixture of conformers.<sup>[3]</sup>

### $^1\text{H}$ NMR Data

The following table summarizes the proton NMR data as reported in the literature for a precursor, methyl (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate, which provides insight into the chemical shifts expected for the core morpholine and Fmoc structures. The data was acquired in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.78 - 7.75	t	6.9	2H	Fmoc aromatic
7.60	t	6.5	1H	Fmoc aromatic
7.50	t	7.1	1H	Fmoc aromatic
7.43 - 7.38	m	2H		Fmoc aromatic
7.35 - 7.28	m	2H		Fmoc aromatic
4.65	m	0.5H		Morpholine ring
4.56 - 4.46	m	1.5H		Fmoc $\text{CH}_2$
4.44 - 4.37	m	1H		Fmoc CH
4.33 - 4.28	m	1.5H		Morpholine ring
4.24 - 4.20	m	0.5H		Morpholine ring
3.91 - 3.84	m	1.5H		Morpholine ring
3.78 and 3.73	s	3H		Methyl ester ( $\text{OCH}_3$ )
3.66	dd	12.0, 2.4	1.5H	Morpholine ring
3.58	dd	12.0, 2.4	0.5H	Morpholine ring
3.50 - 3.40	m	1.5H		Morpholine ring
3.22	td	12.0, 4.0	1H	Morpholine ring

Note: The presence of rotamers leads to the splitting of signals and non-integer proton counts for some resonances.

#### <sup>13</sup>C NMR Data

While a specific data table for **4-Fmoc-3-morpholinecarboxylic acid** was not readily available in the searched literature, the expected chemical shifts can be inferred from the known ranges

for morpholine, carboxylic acid, and Fmoc moieties.

## Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For **4-Fmoc-3-morpholinecarboxylic acid**, Electrospray Ionization (ESI) is a common technique.

m/z (Calculated)	m/z (Observed)	Ion Species
354.1336	Not explicitly found	[M+H] <sup>+</sup>
376.1155	Not explicitly found	[M+Na] <sup>+</sup>
352.1180	Not explicitly found	[M-H] <sup>-</sup>

Note: Explicit experimental mass spectrometry data for the final carboxylic acid product was not found in the reviewed literature. The table indicates the expected m/z values for common adducts.

## Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of **4-Fmoc-3-morpholinecarboxylic acid**, based on standard laboratory practices and information gathered from related literature.

## NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fmoc-3-morpholinecarboxylic acid** in about 0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

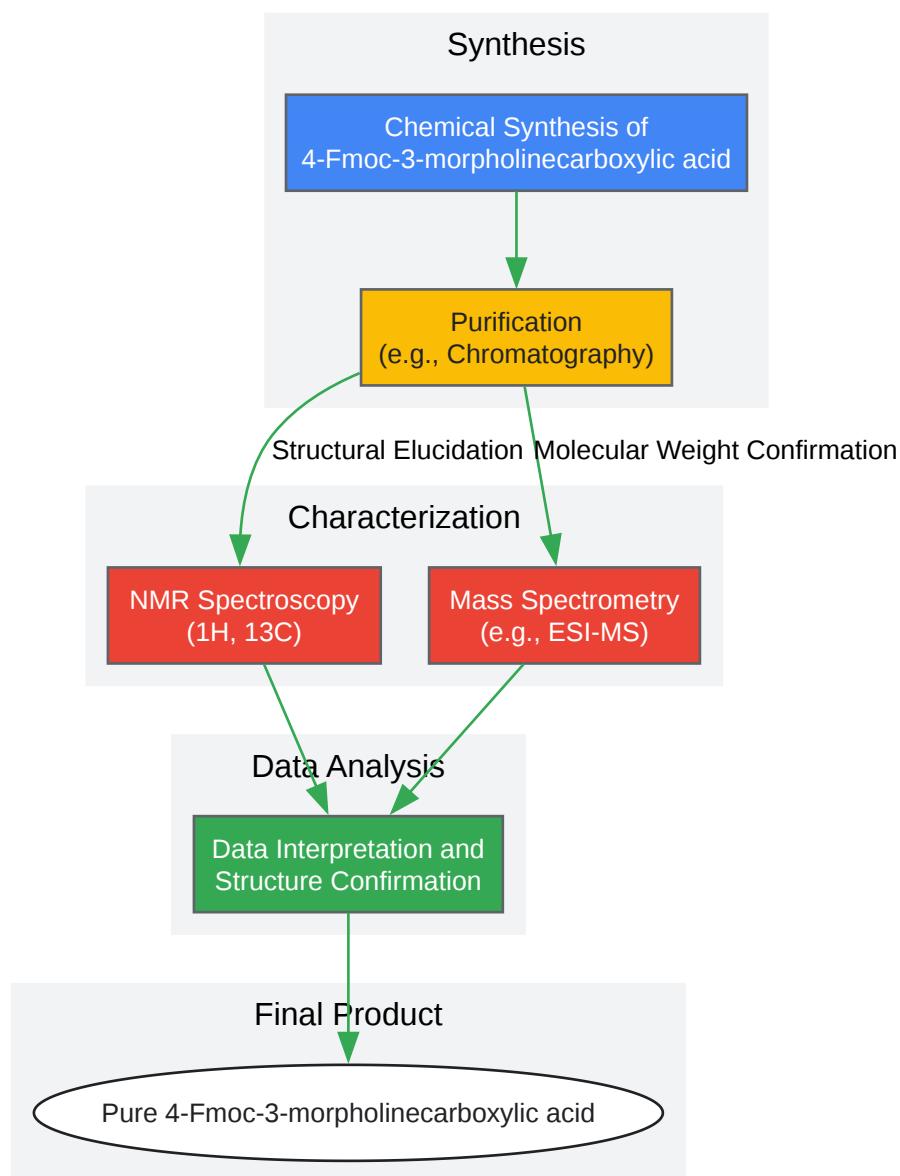
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

## Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Analysis:
  - Infuse the sample solution into the ESI source at a constant flow rate.
  - Acquire data in both positive and negative ion modes to observe protonated ( $[\text{M}+\text{H}]^+$ ), sodiated ( $[\text{M}+\text{Na}]^+$ ), and deprotonated ( $[\text{M}-\text{H}]^-$ ) species.
  - The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

## Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **4-Fmoc-3-morpholinecarboxylic acid**.



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Caption: Workflow for the synthesis and characterization of **4-Fmoc-3-morpholinecarboxylic acid**.

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## References

- 1. labproinc.com [labproinc.com]
- 2. amiscientific.com [amiscientific.com]
- 3. researchgate.net [researchgate.net]
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